molecular formula C14H12N2O4 B14738112 Acetamide, N-[4-(2-nitrophenoxy)phenyl]- CAS No. 2741-55-1

Acetamide, N-[4-(2-nitrophenoxy)phenyl]-

Cat. No.: B14738112
CAS No.: 2741-55-1
M. Wt: 272.26 g/mol
InChI Key: GXCHDWKSTTZYMF-UHFFFAOYSA-N
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Description

Acetamide, N-[4-(2-nitrophenoxy)phenyl]- is an organic compound with the molecular formula C14H12N2O4 It is a derivative of acetamide, where the acetamide group is substituted with a 4-(2-nitrophenoxy)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-(2-nitrophenoxy)phenyl]- typically involves the reaction of 4-(2-nitrophenoxy)aniline with acetic anhydride. The reaction is carried out under reflux conditions, where the aniline derivative is dissolved in a suitable solvent such as dichloromethane or toluene, and acetic anhydride is added dropwise. The mixture is then heated to reflux for several hours, followed by cooling and purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for Acetamide, N-[4-(2-nitrophenoxy)phenyl]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature and pressure control to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[4-(2-nitrophenoxy)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetamide, N-[4-(2-nitrophenoxy)phenyl]- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-[4-(2-nitrophenoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group can also participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-methoxy-2-nitrophenyl): Similar structure but with a methoxy group instead of a phenoxy group.

    Acetamide, N-(4-nitrophenyl): Lacks the phenoxy substitution, resulting in different chemical properties.

    N-(4-(4-nitrophenoxy)phenyl)acetamide: Similar structure but with different substitution patterns.

Uniqueness

Acetamide, N-[4-(2-nitrophenoxy)phenyl]- is unique due to the presence of both nitro and phenoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in scientific research .

Properties

CAS No.

2741-55-1

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

N-[4-(2-nitrophenoxy)phenyl]acetamide

InChI

InChI=1S/C14H12N2O4/c1-10(17)15-11-6-8-12(9-7-11)20-14-5-3-2-4-13(14)16(18)19/h2-9H,1H3,(H,15,17)

InChI Key

GXCHDWKSTTZYMF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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